molecular formula C39H50NOPS B14760770 [S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14760770
M. Wt: 611.9 g/mol
InChI Key: HVYVKRIMWAYKQQ-PWPASLGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diphenylphosphino group, a triisopropylphenyl group, and a propanesulfinamide moiety. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives .

Scientific Research Applications

[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of [S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The diphenylphosphino group and sulfinamide moiety play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide
  • [S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide

Uniqueness

[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C39H50NOPS

Molecular Weight

611.9 g/mol

IUPAC Name

(R)-N-[(R)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C39H50NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h11-29,38H,1-10H3/t38-,43+/m0/s1

InChI Key

HVYVKRIMWAYKQQ-PWPASLGISA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.